molecular formula C22H22N2O2S B2894488 N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE CAS No. 924824-23-7

N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE

Cat. No.: B2894488
CAS No.: 924824-23-7
M. Wt: 378.49
InChI Key: IRZFRJXQAKZVNS-UHFFFAOYSA-N
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Description

N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE is a complex organic compound that features a thiazole ring and a chromene moiety. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The chromene moiety can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chromene moiety can be reduced to form dihydrochromenes.

    Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and the chromene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the chromene moiety can produce dihydrochromenes.

Scientific Research Applications

N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The chromene moiety can also interact with biological molecules, contributing to the compound’s overall biological activity. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]acetamide
  • N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]benzamide
  • N-[5-(4-ethylbenzyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide

Uniqueness

N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE is unique due to the combination of the thiazole and chromene moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c1-2-15-7-9-16(10-8-15)11-19-13-23-22(27-19)24-21(25)18-12-17-5-3-4-6-20(17)26-14-18/h3-10,13,18H,2,11-12,14H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZFRJXQAKZVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3CC4=CC=CC=C4OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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